N-(6-bromopyridin-3-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-5-4-8(6-12-9)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXKOPHDHCVVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590248 | |
| Record name | N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-03-8 | |
| Record name | N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
A representative method involves the reaction of 6-bromopyridin-3-amine with cyclobutanecarboxylic acid in the presence of carbodiimide coupling agents:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 6-bromopyridin-3-amine + cyclobutanecarboxylic acid + 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide + 1-hydroxybenzotriazole | Stirred in anhydrous solvent (e.g., dichloromethane or DMF) at room temperature or slightly elevated temperature | Moderate to good yields; mild conditions preserve sensitive functional groups |
| 2 | Work-up by aqueous extraction and purification by silica gel chromatography | Removal of by-products and isolation of pure amide | Purity confirmed by NMR, LC-MS |
This method is widely used due to its operational simplicity and efficiency in forming amide bonds without racemization or side reactions.
Palladium-Catalyzed Cross-Coupling for Amide Derivatives
In some advanced synthetic routes, palladium-catalyzed coupling reactions are employed to introduce the cyclobutanecarboxamide moiety onto bromopyridine derivatives:
This method allows for the construction of complex amide derivatives with high regioselectivity and functional group tolerance.
Boronate Ester Intermediate and Sequential Coupling
A multi-step approach involves:
- Formation of boronate ester intermediates from bromopyridine derivatives.
- Subsequent palladium-catalyzed coupling with cyclobutanecarboxamide-containing partners.
This sequence is useful for synthesizing structurally diverse amide derivatives with potential biological activity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Essential for cross-coupling efficiency |
| Base | Potassium carbonate, potassium acetate | Facilitates deprotonation and coupling |
| Solvent | DMF, dioxane, methanol mixtures | Solubility and reaction rate optimization |
| Temperature | 75–150°C (microwave or conventional heating) | Higher temperatures accelerate reaction but require sealed tubes/inert atmosphere |
| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive catalysts and reagents |
| Purification | Silica gel chromatography with hexanes/ethyl acetate gradient | Ensures product purity and removal of side products |
Analytical Data Supporting Preparation
- LC-MS : Molecular ion peaks consistent with expected molecular weights (e.g., m/z 325 for cyclobutanecarboxamide derivatives).
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of amide protons, cyclobutane ring protons, and bromopyridine aromatic signals.
- Chromatography : Silica gel column chromatography effectively separates product from impurities.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Carbodiimide-mediated amide coupling | 6-bromopyridin-3-amine, cyclobutanecarboxylic acid, EDC, HOBt | RT to mild heating, DCM or DMF | Moderate to good | Mild, widely applicable |
| Pd-catalyzed cross-coupling | 4-bromo-N-methylpicolinamide, cyclobutanecarboxylate boronate ester, Pd(PPh3)4, K2CO3 | 150°C, sealed tube, inert atmosphere | Moderate to good | Rapid, microwave-assisted |
| Sequential borylation and coupling | Bromopyridine amide, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 75–100°C, nitrogen atmosphere | Moderate | Enables complex derivatives |
Research Findings and Considerations
- The amide bond formation is the critical step, with carbodiimide coupling providing a reliable and mild method.
- Palladium-catalyzed cross-coupling expands the synthetic toolbox, allowing for the introduction of cyclobutanecarboxamide moieties onto bromopyridine scaffolds with good regioselectivity.
- Reaction optimization includes controlling temperature, atmosphere, and catalyst loading to maximize yield and purity.
- The presence of the bromine atom on the pyridine ring allows for further functionalization via cross-coupling reactions, enhancing synthetic versatility.
- Analytical data confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amide Bond Formation: The carboxamide group can participate in reactions to form new amide bonds with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(6-bromopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The brominated pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutanecarboxamide moiety may also play a role in stabilizing the compound’s interactions with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Observations
Impact of Cyclic Substituent Size The cyclopropane derivative (40) exhibited the highest melting point (257–258°C), likely due to increased ring strain and tighter crystal packing compared to the cyclobutane analog (41) (252–253°C). Yield variations highlight synthetic challenges: the cyclobutane derivative (41) had the lowest yield (22%), possibly due to steric hindrance during coupling reactions.
The cyclopropane and cyclobutane derivatives demonstrated superior purity (>95%), indicating their suitability for pharmacological screening .
Synthetic Methodology
- The synthesis of related compounds (e.g., 41 ) involved Suzuki-Miyaura cross-coupling using boronate ester precursors (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives). Similar strategies could be applied to the target compound, leveraging the 6-bromopyridine moiety for functionalization .
Broader Context and Unresolved Questions
- Further studies comparing bromine with other halogens (e.g., Cl, I) are needed.
- Computational Insights : highlights computational tools for predicting properties of carboxamides (e.g., pKa, logP). Applying these to the target compound could rationalize its reactivity or solubility .
Biological Activity
N-(6-bromopyridin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies, including its mechanism of action, comparisons with similar compounds, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclobutane ring linked to a carboxamide group and a 6-bromopyridine moiety. Its molecular formula is with a molecular weight of approximately 284.14 g/mol. The presence of the bromine atom at the 6-position of the pyridine ring significantly influences its reactivity and biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₂O |
| Molecular Weight | 284.14 g/mol |
| Key Functional Groups | Cyclobutane, Carboxamide, Bromopyridine |
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures may act as inhibitors for key enzymes involved in inflammatory processes and neurodegenerative diseases. The bromine substitution enhances binding affinity and specificity towards these targets, which may include enzymes such as GSK-3β and IKK-β .
Therapeutic Applications
- Anti-inflammatory Activity : The compound has shown potential in suppressing pro-inflammatory cytokines and nitric oxide production in cellular models, indicating its use in treating inflammatory diseases .
- Neuroprotective Effects : It has been observed to protect against neurodegeneration in models of tau hyperphosphorylation, suggesting possible applications in neurodegenerative disorders like Alzheimer's disease .
- Cancer Treatment : There is evidence that it can inhibit histone demethylases, which are implicated in cancer progression, thus representing a potential therapeutic avenue for oncology .
Study on GSK-3β Inhibition
A study highlighted the compound's ability to inhibit GSK-3β with an IC₅₀ value of 8 nM, demonstrating significant potency compared to other compounds in its class . This inhibition is crucial as GSK-3β is involved in various signaling pathways related to cancer and neurodegeneration.
Inflammatory Response Model
In an experimental model using microglial BV-2 cells, this compound effectively reduced the production of inflammatory mediators like IL-1β and TNF-α when exposed to lipopolysaccharide stimulation . This suggests its utility in managing neuroinflammation.
Comparison with Similar Compounds
The uniqueness of this compound can be understood better by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-chloropyridin-3-yl)cyclobutanecarboxamide | Chlorine instead of bromine | Potentially different activity profile |
| N-(5-bromopyridin-2-yl)cyclobutanecarboxamide | Different bromine position | Varies in binding affinity |
| N-(pyridin-2-yl)cyclobutanecarboxamide | Lacks halogen substitution | Reduced reactivity and biological activity |
These comparisons illustrate how the presence of bromine at the 6-position may enhance reactivity and selectivity towards biological targets compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-bromopyridin-3-yl)cyclobutanecarboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclobutanecarboxamide derivatives are often prepared by reacting cyclobutanecarbonyl chloride with substituted pyridines under anhydrous conditions. Evidence from similar hydrazine-carboxamide syntheses (e.g., coupling with bromopyridine intermediates) suggests yields can be optimized using catalysts like DCC (dicyclohexylcarbodiimide) and bases such as triethylamine in DMF . Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended.
- Data : Typical yields for analogous carboxamide syntheses range from 53% to 66%, with melting points between 148–201°C .
Q. How can the structure and purity of this compound be confirmed?
- Methodology :
- ¹H NMR : Key signals include cyclobutane protons (δ 1.8–2.4 ppm, multiplet) and aromatic pyridine protons (δ 7.5–8.0 ppm). The amide NH protons typically appear as broad singlets (δ ~10–12 ppm) .
- LC-MS : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (C₁₁H₁₂BrN₂O: ~283.1 g/mol).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and bromine percentages should match calculated values (e.g., C: 46.67%, H: 4.27%, N: 9.89%, Br: 28.27%) .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodology : Ethanol, methanol, or acetone/water mixtures are commonly used. For example, cyclobutanecarboxamide derivatives with similar solubility profiles are recrystallized from hot ethanol, yielding pure crystals with defined melting points .
Advanced Research Questions
Q. How can structural contradictions between X-ray crystallography and spectroscopic data be resolved?
- Methodology :
- X-ray refinement : Use SHELX software (e.g., SHELXL) for high-resolution structure determination. SHELX is robust for small molecules and can resolve ambiguities in bond lengths/angles caused by dynamic disorder or twinning .
- NMR validation : Compare experimental coupling constants (e.g., cyclobutane ring puckering) with DFT-calculated values to reconcile discrepancies .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodology :
- Substituent modification : Replace the bromine atom with fluorine or amino groups to alter electronic effects (see , where an amino analog showed enhanced solubility) .
- Scaffold hybridization : Attach pharmacophores like morpholine or pyrrolidine rings (as in ) to improve target binding .
- Pharmacokinetic profiling : Use in vitro assays (e.g., metabolic stability in liver microsomes) to prioritize analogs with favorable ADME properties .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs). The cyclobutane ring’s rigidity may restrict conformational flexibility, enhancing selectivity .
- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bonding patterns with active-site residues .
Q. What analytical techniques resolve batch-to-batch variability in synthesis?
- Methodology :
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase).
- DSC/TGA : Characterize thermal stability (decomposition temperature >200°C) to identify polymorphic forms .
Key Research Challenges
- Stereochemical control : The cyclobutane ring’s puckering may lead to diastereomer formation during synthesis. Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) can address this .
- Biological target identification : Use phenotypic screening (e.g., kinase inhibition panels) or affinity chromatography to identify protein targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
